[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride

Catalog No.
S524335
CAS No.
M.F
C30H36ClN3O3
M. Wt
522.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]p...

Product Name

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride

IUPAC Name

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride

Molecular Formula

C30H36ClN3O3

Molecular Weight

522.1 g/mol

InChI

InChI=1S/C30H35N3O3.ClH/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28;/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2;1H/t24-;/m1./s1

InChI Key

DUBNXJIOBFRASV-GJFSDDNBSA-N

SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CP640186; CP-640186; CP 640186; CP640,186; CP-640,186; CP 640,186.

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl

Isomeric SMILES

C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl

Description

The exact mass of the compound CP-640186 (hydrochloride) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound [(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride is a complex synthetic molecule that integrates multiple functional groups and structural motifs. It features a piperidine core, which is a bicyclic structure commonly found in various pharmaceuticals, and is characterized by the presence of an anthracene moiety linked via a carbonyl group. The stereochemistry at the 3rd position (R) indicates a specific spatial arrangement that can influence the compound's biological activity. The morpholine ring adds further complexity, contributing to its pharmacological properties and potential applications in medicinal chemistry.

CP-640186 acts as a reversible, non-competitive inhibitor of ACC []. It binds to the carboxyltransferase (CT) domain of ACC, preventing the conversion of acetyl-CoA to malonyl-CoA. This effectively blocks fatty acid synthesis in cells [, ].

In Vitro Studies

Studies conducted in cell cultures have shown that CP-640186 (hydrochloride) effectively inhibits both ACC isotypes, ACC1 and ACC2, with high potency. For instance, a study published by Sigma-Aldrich reports IC50 values of 53 nM (rat liver ACC1) and 61 nM (rat skeletal muscle ACC2), indicating its strong inhibitory effect [].

These in vitro findings suggest that CP-640186 (hydrochloride) has the potential to reduce fatty acid synthesis at the cellular level.

In Vivo Studies

Research has also explored the effects of CP-640186 (hydrochloride) in living organisms. Studies show that it exhibits efficacy when administered orally, making it a potentially viable drug candidate []. Additionally, these in vivo studies demonstrate that CP-640186 (hydrochloride) can indeed suppress fatty acid synthesis within the body.

Typical of amides and piperidines. Key reactions include:

  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Carbonyl Reactions: The carbonyl group in the anthracene moiety can undergo nucleophilic addition reactions, making it reactive towards alcohols or amines.
  • Hydrochloride Formation: The compound can form hydrochloride salts, enhancing its solubility and stability for pharmaceutical applications.

Research indicates that this compound exhibits significant biological activity, particularly as an allosteric inhibitor of acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis. This inhibition suggests potential applications in metabolic disorders related to lipogenesis. Furthermore, studies have shown that it effectively inhibits Dengue Virus infection by regulating the phosphorylation of acetyl-CoA carboxylase, thereby correlating inversely with viral replication.

The synthesis of [(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride typically involves several steps:

  • Formation of Piperidine Derivatives: Initial reactions may involve the formation of piperidine derivatives through alkylation or acylation methods.
  • Anthracene Attachment: The anthracene moiety is introduced via coupling reactions, often utilizing carbonyl chemistry to link the two components.
  • Morpholine Integration: The morpholine ring is synthesized or sourced and then coupled with the piperidine scaffold.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the base compound with hydrochloric acid to improve its solubility for biological assays.

The primary applications of this compound are in the fields of biochemistry and pharmacology:

  • Pharmacological Research: As an inhibitor of acetyl-CoA carboxylase, it serves as a tool for studying metabolic pathways involved in lipid metabolism.
  • Antiviral Studies: Its efficacy against Dengue Virus positions it as a candidate for further antiviral drug development.
  • Potential Therapeutics: Given its unique structure and biological activity, it may be explored for therapeutic applications in metabolic diseases and viral infections .

Interaction studies have demonstrated that this compound can modulate key enzymatic pathways involved in fatty acid metabolism. Specifically, its role as an allosteric inhibitor suggests that it alters enzyme activity without directly competing with substrates, which could lead to fewer side effects compared to traditional inhibitors. Further research is necessary to fully elucidate its interaction mechanisms at the molecular level .

Several compounds share structural similarities with [(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
CP-640186Anthracene derivative with piperidineAcetyl-CoA carboxylase inhibitor
1-(Piperidin-4-yl)-2,3-dihydrobenzo[d]imidazolContains benzoimidazole moietyAnti-inflammatory
N-[5-(4-morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamideTriazole-containing structureAnticancer properties
1-(2-thiophen-2-yl)-N-[3-(2-methoxyphenyl)-phenyl]-2-methylbenzamideThiophene ring integrationAntimicrobial activity

These compounds illustrate variations in biological activity and structural motifs while maintaining some common features with the target compound. Notably, the presence of the anthracene moiety and specific functional groups differentiates [(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride from others, highlighting its unique pharmacological profile and potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

521.2445197 g/mol

Monoisotopic Mass

521.2445197 g/mol

Heavy Atom Count

37

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Yamashita T, Kamata M, Endo S, Yamamoto M, Kakegawa K, Watanabe H, Miwa K, Yamano T, Funata M, Sakamoto J, Tani A, Mol CD, Zou H, Dougan DR, Sang B, Snell G, Fukatsu K. Design, synthesis, and structure-activity relationships of spirolactones bearing 2-ureidobenzothiophene as acetyl-CoA carboxylases inhibitors. Bioorg Med Chem Lett. 2011 Nov 1;21(21):6314-8. doi: 10.1016/j.bmcl.2011.08.117. Epub 2011 Sep 6. PubMed PMID: 21944854.
2: Hess D, Chisholm JW, Igal RA. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells. PLoS One. 2010 Jun 30;5(6):e11394. doi: 10.1371/journal.pone.0011394. PubMed PMID: 20613975; PubMed Central PMCID: PMC2894866.
3: Xiang S, Callaghan MM, Watson KG, Tong L. A different mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by tepraloxydim. Proc Natl Acad Sci U S A. 2009 Dec 8;106(49):20723-7. doi: 10.1073/pnas.0908431106. Epub 2009 Nov 19. PubMed PMID: 19926852; PubMed Central PMCID: PMC2791573.
4: Madauss KP, Burkhart WA, Consler TG, Cowan DJ, Gottschalk WK, Miller AB, Short SA, Tran TB, Williams SP. The human ACC2 CT-domain C-terminus is required for full functionality and has a novel twist. Acta Crystallogr D Biol Crystallogr. 2009 May;65(Pt 5):449-61. doi: 10.1107/S0907444909008014. Epub 2009 Apr 18. PubMed PMID: 19390150; PubMed Central PMCID: PMC2725780.
5: Hu HY, Huang YC, Yu HT, Zhang Y. (Anthracen-9-yl)(piperidin-1-yl)-methanone. Acta Crystallogr Sect E Struct Rep Online. 2008 Oct 15;64(Pt 11):o2120. doi: 10.1107/S1600536808033205. PubMed PMID: 21580982; PubMed Central PMCID: PMC2959661.
6: Patil PB, Minteer SD, Mielke AA, Lewis LR, Casmaer CA, Barrientos EJ, Ju JS, Smith JL, Fisher JS. Malonyl coenzyme A affects insulin-stimulated glucose transport in myotubes. Arch Physiol Biochem. 2007 Feb;113(1):13-24. PubMed PMID: 17522981.
7: Zhang H, Tweel B, Li J, Tong L. Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with CP-640186. Structure. 2004 Sep;12(9):1683-91. PubMed PMID: 15341732.
8: Harwood HJ Jr, Petras SF, Shelly LD, Zaccaro LM, Perry DA, Makowski MR, Hargrove DM, Martin KA, Tracey WR, Chapman JG, Magee WP, Dalvie DK, Soliman VF, Martin WH, Mularski CJ, Eisenbeis SA. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. J Biol Chem. 2003 Sep 26;278(39):37099-111. Epub 2003 Jul 3. PubMed PMID: 12842871.

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